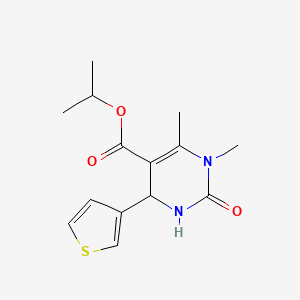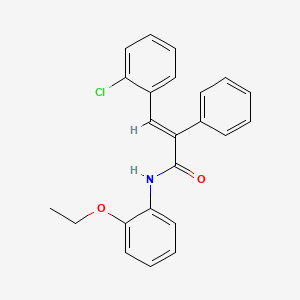
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide, also known as CEP-33779, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.
作用機序
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide works by inhibiting the activity of IKK and NF-κB. IKK is a protein that is involved in the inflammatory response, while NF-κB is involved in cell growth and survival. By inhibiting the activity of these proteins, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of IKK and NF-κB, leading to a reduction in inflammation and cancer cell growth. In vivo studies have also shown that this compound can reduce inflammation and inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide in lab experiments is its specificity for IKK and NF-κB. This specificity allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide. One area of research could be its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Further studies could also investigate the compound's potential as an anti-tumor agent, particularly in combination with other cancer therapies. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide involves several steps, including the reaction of 2-chlorobenzonitrile with ethyl phenylacetate to form 2-chlorophenyl ethyl phenylacetate. This compound is then reacted with 2-ethoxyaniline to form 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide. Finally, the addition of phenylmagnesium bromide to this compound results in the formation of this compound.
科学的研究の応用
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide has been studied extensively for its potential therapeutic applications in various diseases. One area of research has been its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the activity of a protein called IKK, which is involved in the inflammatory response. This inhibition can lead to a reduction in inflammation, making this compound a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In addition to its anti-inflammatory properties, this compound has also been studied for its potential anti-tumor effects. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to block the activity of a protein called NF-κB, which is involved in cell growth and survival.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-2-27-22-15-9-8-14-21(22)25-23(26)19(17-10-4-3-5-11-17)16-18-12-6-7-13-20(18)24/h3-16H,2H2,1H3,(H,25,26)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTACEFYRNNLBO-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
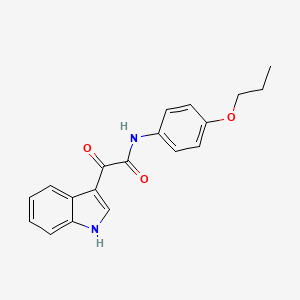


![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)
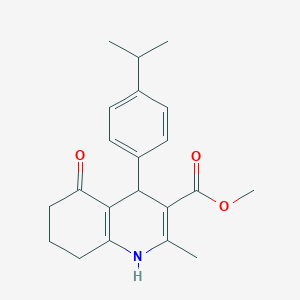
![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)
![N-(3,4-dimethylphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5106269.png)
![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)
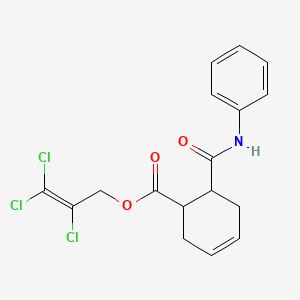
![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)
